ethyl N-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
Overview
Description
Ethyl N-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate is a useful research compound. Its molecular formula is C23H23Cl2N3O4S and its molecular weight is 508.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Toxicological Studies and Environmental Impact
Research on compounds like ethyl carbamate (EC) and imidazole fungicides has focused on their toxicological profiles and environmental impacts. For example, studies have explored the carcinogenic potential of ethyl carbamate in alcoholic beverages and its risk assessment using the margin of exposure approach in different populations (Jung et al., 2021). Another study assessed the levels of certain organochlorine and organobromine contaminants in Swedish human milk, highlighting the environmental persistence and bioaccumulation of these compounds (Norén & Meironyté, 2000).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of compounds similar to the one have been studied to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, research on RWJ-333369, a novel neuromodulator, investigated its metabolism in humans, revealing extensive metabolism and suggesting potential therapeutic applications (Mannens et al., 2007).
Therapeutic Potential
Some studies have explored the therapeutic potential of compounds with similar functionalities, including their analgesic efficacy in cancer pain management (Scheef & Wolf-Gruber, 1985) and their use in treating infections and intoxications (Shadnia & Moghaddam, 2008). These studies underscore the importance of understanding the biological effects and safety profiles of chemical compounds for potential medical applications.
properties
IUPAC Name |
ethyl N-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N3O4S/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25/h3-11,15,18H,2,12-14H2,1H3,(H,27,29)/t18-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPIBXIQNMQSPY-MBSDFSHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO[C@](O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95480-32-3 | |
Record name | trans-Tubulozole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095480323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tubulozole T's effect on protein synthesis relate to its antimalarial activity?
A: While Tubulozole T can inhibit protein synthesis in Plasmodium falciparum, research indicates that the concentrations required for this effect are higher than those needed for its antimalarial action []. This suggests that while protein synthesis inhibition might play a role, it's not the sole mechanism behind Tubulozole T's antimalarial activity. Interestingly, studies showed that Tubulozole T super-inhibits the synthesis of specific proteins in the parasite, which could be a potential factor contributing to its efficacy at lower concentrations []. Further research is needed to fully understand this targeted inhibition and its connection to the drug's antimalarial action.
Q2: Are there any known instances of resistance development to Tubulozole T in parasites?
A: Currently, the available research primarily focuses on the mechanism of action and initial efficacy of Tubulozole T against parasites like Plasmodium falciparum and Leishmania species [, ]. There's limited information available regarding the development of resistance mechanisms against Tubulozole T. This aspect requires further investigation to assess the long-term potential of this compound as an antiparasitic agent.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.